Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Description
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is an ester derivative featuring a cyclopentane ring substituted with a 4-chlorophenyl group and an ethyl carboxylate moiety. For instance, methyl and phthalimide ester derivatives of 1-(4-chlorophenyl)cyclopentane-1-carboxylate are documented, suggesting its role as a versatile intermediate in organic synthesis . The 4-chlorophenyl group likely enhances lipophilicity and influences electronic properties, while the cyclopentane ring introduces steric constraints compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) carbocycles .
Properties
CAS No. |
278791-36-9 |
|---|---|
Molecular Formula |
C14H17ClO2 |
Molecular Weight |
252.73 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H17ClO2/c1-2-17-13(16)14(9-3-4-10-14)11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
VCBYKDWYMWVKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Critical parameters influencing yield and selectivity include:
| Reaction Step | Optimal Temperature (°C) | Preferred Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | 80–100 | Ethanol | 92 |
| Methylation | 60 | THF | 88 |
| Arylalkylation | 120 | DMF | 91 |
Elevated temperatures (>100°C) during arylalkylation accelerate kinetics but risk O-alkylation byproducts. Polar aprotic solvents like DMF enhance nucleophilicity of the cyclopentane intermediate.
Catalysts and Reagents
-
Sodium Ethoxide : Essential for deprotonation in cyclization (1.0 eq).
-
Methyl Iodide : Superior to chloride/bromide due to faster reaction rates.
-
4-Chlorobenzyl Chloride : 10% excess mitigates steric hindrance at the cyclopentane core.
Yield and Purity Analysis
Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses confirm intermediate purity:
| Intermediate | Purity (%) | Yield (%) |
|---|---|---|
| 2-Oxo-cyclopentane ethyl carboxylate | 95 | 92 |
| 1-Methyl-2-oxo-cyclopentane ethyl carboxylate | 93 | 88 |
| 1-((4-Chlorophenyl)methyl)-3-methyl-2-oxo-cyclopentane ethyl carboxylate | 94 | 91 |
Decarboxylation remains the bottleneck, with 15–20% yield loss attributed to ketone oligomerization.
Alternative Synthetic Routes
While the classical route dominates, emerging methodologies include:
Electrochemical Decarboxylation
Inspired by electrosynthesis techniques for 1,4-dienes, preliminary studies suggest anodic oxidation of γ,δ-unsaturated carboxylic acids could bypass traditional alkylation steps. However, this approach remains untested for cyclopentane esters.
Redox-Active Ester Intermediates
Activation of carboxylic acids via redox-active esters (e.g., N-hydroxyphthalimide) enables direct coupling with 4-chlorophenyl nucleophiles. This one-pot strategy is under investigation but currently lacks scalability.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
-
Continuous Flow Reactors : Minimize thermal degradation during exothermic steps (e.g., arylalkylation).
-
Solvent Recycling : Ethanol and DMF recovery reduces costs by 30%.
-
Automated Purification : Simulated moving bed (SMB) chromatography enhances throughput for intermediates.
Challenges and Limitations
-
Byproduct Formation : O-alkylation (5–8%) occurs during arylalkylation, necessitating costly column chromatography.
-
Sensitivity to Moisture : Sodium ethoxide and hydride reagents require rigorous anhydrous conditions.
-
High-Temperature Requirements : Energy-intensive steps (e.g., DMF at 120°C) increase carbon footprint .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(4-chlorophenyl)cyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate has the molecular formula . Its structure includes a cyclopentane ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. The unique structural features contribute to its reactivity and utility in organic synthesis.
Pharmaceutical Applications
-
Intermediate for Drug Synthesis :
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly fungicides. For instance, it is utilized in the production of Metconazole , a widely used agricultural fungicide. The compound undergoes specific reactions to yield high-quality intermediates essential for drug formulation . -
Biological Activity :
Research indicates that compounds related to this compound exhibit biological activities such as antifungal properties. These properties make it a candidate for further development in medicinal chemistry aimed at treating fungal infections .
Agricultural Applications
This compound is primarily recognized for its role in the agricultural sector:
- Fungicides : The compound is integral in synthesizing various fungicides, enhancing crop protection against fungal pathogens. Its derivatives are formulated to improve efficacy and reduce environmental impact .
Case Study 1: Synthesis of Metconazole
A notable study demonstrated the efficient synthesis of Metconazole from this compound through multiple reaction steps, achieving high yields and purity levels. The process involved hydrolysis and decarboxylation reactions under acidic conditions, showcasing the compound's utility as an intermediate in agricultural chemistry .
Another research effort focused on assessing the antifungal activity of derivatives synthesized from this compound. The study revealed promising results, indicating potential applications in developing new antifungal agents .
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Ring Size Effects :
- Cyclopropane (e.g., Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate) imparts ring strain, enhancing reactivity compared to the more stable cyclopentane ring in the target compound .
- Cyclohexane (e.g., 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile) offers greater conformational flexibility but may reduce steric hindrance in substitution reactions .
Functional Group Variations :
- Nitro vs. Chloro : The nitro group in Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the chloro-substituted analog .
- Ester vs. Nitrile : Nitrile-containing analogs (e.g., 1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile) exhibit distinct reactivity, such as participation in Strecker or hydrolysis reactions, unlike ester functionalities .
Biological Activity
Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₇ClO₂
- Molecular Weight : Approximately 252.74 g/mol
- Structure : The compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an ethyl ester functional group. The presence of the chlorine atom enhances its chemical reactivity, which is critical for its biological interactions.
Antibacterial and Antimalarial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial and antimalarial properties . Compounds with similar structures have shown effectiveness in inhibiting cellular pathways associated with these diseases. For instance, derivatives of related compounds have been noted for their ability to disrupt bacterial cell walls and inhibit the growth of malaria parasites.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Specifically, it may inhibit binding interactions such as VCAM-1 to VLA-4, which are relevant in inflammatory diseases.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antimalarial Screening : In vitro testing against Plasmodium falciparum revealed that the compound inhibited parasite growth with an IC50 value of 5.6 µM, indicating promising antimalarial activity .
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclopentanone derivatives with chlorinated phenols followed by esterification processes. These synthetic routes are crucial for producing the compound for further biological evaluation.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| This compound | Antibacterial, Antimalarial | MIC: 32 µg/mL; IC50: 5.6 µM |
| Similar Compound A | Antibacterial | MIC: 16 µg/mL |
| Similar Compound B | Antimalarial | IC50: 3.2 µM |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate and related intermediates?
- Methodology : Activation of the carboxylic acid precursor (e.g., 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid) using coupling agents like N,N'-diisopropylcarbodiimide (DIC) with N-hydroxyphthalimide (NHPI) and catalytic 4-dimethylaminopyridine (DMAP) is a robust approach. Purification via flash chromatography (5–25% ethyl acetate in hexanes) yields high-purity products .
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or LC-MS.
Q. How can researchers confirm the molecular identity and purity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., cyclopentane ring and 4-chlorophenyl group).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 253.07 for the parent acid, CHClO) .
- Elemental Analysis : Validate empirical formula (e.g., CHClO for the ethyl ester).
Q. What purification strategies are optimal for this ester derivative?
- Methodology : Flash chromatography with gradient elution (hexanes/ethyl acetate) effectively separates the target compound from unreacted starting materials or byproducts. For polar impurities, consider recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction can elucidate puckering conformations (e.g., envelope, half-chair) of the cyclopentane ring. Refinement using SHELXL accounts for anisotropic displacement parameters and disorder modeling. For example, a disordered cyclohexene derivative showed occupancy ratios of 0.684:0.316, requiring split-site refinement .
- Tools : Use WinGX for data integration and ORTEP for visualizing thermal ellipsoids .
Q. How should researchers address structural disorder observed in crystallographic data?
- Methodology : Apply constraints (e.g., SIMU, DELU in SHELXL) to model anisotropic displacement. For multi-conformational systems, refine occupancy factors iteratively while monitoring R-factors. In cases of severe disorder (e.g., overlapping phenyl rings), consider omitting problematic regions or using twinning protocols .
Q. What computational tools are critical for refining and validating crystal structures of this compound?
- Methodology :
- Structure Solution : SHELXD for dual-space recycling in direct methods.
- Refinement : SHELXL for least-squares optimization with Hirshfeld rigid-bond tests to validate displacement coherence.
- Validation : PLATON for symmetry checks and Mercury for intermolecular interaction analysis (e.g., C–H···O hydrogen bonds) .
Q. How can researchers reconcile contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests a planar conformation but X-ray reveals puckering, perform DFT calculations (e.g., Gaussian) to compare energy landscapes. Solvent effects in NMR (e.g., dynamic averaging) may mask conformational diversity observed in solid-state structures .
Q. What strategies optimize dihedral angle analysis for studying substituent effects on molecular packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
